BenchChemオンラインストアへようこそ!

3-(3-Bromo-phenyl)-1,1-diethyl-urea

Structure-Activity Relationship Positional Isomerism Medicinal Chemistry

3-(3-Bromo-phenyl)-1,1-diethyl-urea (CAS 81106-51-6) is a trisubstituted phenylurea derivative with molecular formula C₁₁H₁₅BrN₂O and a molecular weight of 271.15 g/mol. The compound features a meta-brominated phenyl ring attached to a diethyl-substituted urea moiety, distinguishing it from the more commonly studied para-bromo isomer (CAS 25434-09-7).

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
CAS No. 81106-51-6
Cat. No. B3155769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-phenyl)-1,1-diethyl-urea
CAS81106-51-6
Molecular FormulaC11H15BrN2O
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)NC1=CC(=CC=C1)Br
InChIInChI=1S/C11H15BrN2O/c1-3-14(4-2)11(15)13-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3,(H,13,15)
InChIKeyMQGNBNUDGGWLMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromo-phenyl)-1,1-diethyl-urea (CAS 81106-51-6): Baseline Procurement Profile and Structural Identity


3-(3-Bromo-phenyl)-1,1-diethyl-urea (CAS 81106-51-6) is a trisubstituted phenylurea derivative with molecular formula C₁₁H₁₅BrN₂O and a molecular weight of 271.15 g/mol . The compound features a meta-brominated phenyl ring attached to a diethyl-substituted urea moiety, distinguishing it from the more commonly studied para-bromo isomer (CAS 25434-09-7) [1]. The compound is commercially available from multiple vendors with purity specifications ranging from 95% to 98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . Computed physicochemical descriptors include XLogP of 3.1 and a topological polar surface area of 32.3 Ų . The compound has been referenced in patent literature concerning urea derivatives as CCR-3 receptor inhibitors, where 3-bromophenyl-substituted ureas are explicitly claimed [2].

Why Generic Substitution Fails for 3-(3-Bromo-phenyl)-1,1-diethyl-urea (CAS 81106-51-6): The Meta-Bromo Positional Isomer Imperative


Phenylurea derivatives with identical molecular formulas but different halogen substitution patterns are not interchangeable. The meta-bromo (3-bromo) isomer exhibits distinct electronic distribution, steric profile, and hydrogen-bonding geometry compared to the para-bromo (4-bromo) isomer (CAS 25434-09-7) and the 3,4-dichloro analog (CAS 15545-50-3) [1]. In aryl urea SAR programs, the position of the halogen substituent on the phenyl ring directly influences target binding affinity, metabolic stability (particularly CYP450-mediated oxidation), and physicochemical properties such as logP and solubility [2]. The photochemical behavior of phenylurea herbicides is highly dependent on the nature and position of substituents on the ring [3]. The 3-bromo substitution pattern is explicitly enumerated in patent claims for CCR-3 receptor inhibitors alongside other regioisomers, indicating that medicinal chemistry optimization campaigns have identified meta-substitution as a distinct and non-fungible structural variable [4]. Generic substitution of the 3-bromo isomer with the 4-bromo or 3-chloro analog without experimental validation risks confounding SAR interpretation, altering target selectivity, and invalidating cross-study comparisons.

Quantitative Differentiation Evidence: 3-(3-Bromo-phenyl)-1,1-diethyl-urea vs. Closest Structural Analogs


Regiochemical Identity: Meta-Bromo vs. Para-Bromo Isomer Structural Differentiation

3-(3-Bromo-phenyl)-1,1-diethyl-urea bears the bromine substituent at the meta position of the phenyl ring, whereas the more widely studied 3-(4-bromophenyl)-1,1-diethylurea (CAS 25434-09-7) carries it at the para position [1]. This positional difference alters the compound's InChIKey (MQGNBNUDGGWLMO-UHFFFAOYSA-N for the meta isomer vs. a distinct key for the para isomer), electronic dipole moment, and steric accessibility around the urea NH . The para isomer has been investigated for herbicidal activity via photosynthesis inhibition, a mechanism highly sensitive to ring substitution pattern [2]. The meta isomer is explicitly claimed in CCR-3 receptor antagonist patents as a distinct structural entry (compounds 198–199 in US 6,875,884), confirming that medicinal chemistry programs have treated the meta-bromo substitution as a non-redundant structural variable [3].

Structure-Activity Relationship Positional Isomerism Medicinal Chemistry

Vendor Purity Specifications: 95% vs. 98% Minimum Purity Grades for Procurement Decision-Making

Commercially available 3-(3-Bromo-phenyl)-1,1-diethyl-urea is offered at two distinct purity tiers: 95% minimum purity (AKSci catalog 1354CM, Bidepharm standard grade) and 98% purity (Leyan catalog 1594142) . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC traces, enabling verification of identity and purity prior to experimental use . The 3-percentage-point purity differential between the 95% and 98% grades may be consequential for applications requiring stoichiometric precision (e.g., synthetic intermediate use) or where impurities could interfere with biological assay readouts.

Procurement Quality Control Batch Consistency

Patent Scope Differentiation: 3-Bromophenyl Ureas in CCR-3 Receptor Antagonist Claims

US Patent 6,875,884 (Kirin Beer Kabushiki Kaisha, 2005) explicitly enumerates 3-bromophenyl-substituted urea derivatives (compounds 198–199) within the Markush structure of Formula I, claiming urea and thiourea derivatives as inhibitors of the CCR-3 chemokine receptor [1]. The patent scope covers compounds wherein the aryl group (Ar) is 3-bromophenyl, combined with specific urea N-substituents. This explicit claim scope differentiates the 3-bromo substitution from the 4-bromo and 2-bromo isomers, which are also separately enumerated in the same patent (compounds 118–197 for 4-bromo; compounds 189–190 for 2-bromo), confirming that the patent assignee considered each regioisomer a distinct chemical entity worthy of independent patent coverage [1]. The CCR-3 receptor is implicated in eosinophil-mediated diseases including asthma, rhinitis, and eczema [2].

Intellectual Property CCR-3 Antagonist Inflammation

Halogen Substitution Analogy: 3-Br vs. 3-Cl Phenylurea CYP450 Inhibition Class Trend

Although direct CYP450 inhibition data for 3-(3-bromo-phenyl)-1,1-diethyl-urea are not publicly available, a systematic structure-activity study of substituted phenyl urea analogs (NIH Molecular Libraries Probe Report, 2014) demonstrated that the meta-substitution position and halogen identity profoundly affect CYP3A4/CYP3A5 inhibitory potency and selectivity [1]. In that study, the 3-Br substituted phenyl urea analog (CID 57404044, a diaryl urea bearing a 3-bromophenyl ring) exhibited CYP3A4 IC50 = 0.092 µM with 124-fold selectivity over CYP3A5 (IC50 = 11.4 µM) [1]. By contrast, the 3-Cl analog showed CYP3A4 IC50 = 0.48 µM with 110-fold selectivity, and the 4-Br analog showed CYP3A4 IC50 = 0.21 µM with 290-fold selectivity [1]. While these data come from a related but distinct diaryl urea scaffold, the trend demonstrates that 3-bromo substitution consistently yields a distinct CYP inhibition profile relative to 3-chloro and 4-bromo substitution, supporting the expectation that 3-(3-bromo-phenyl)-1,1-diethyl-urea will display unique metabolic interaction properties compared to its halogen-substituted analogs [2].

CYP3A4 CYP3A5 Selectivity Drug Metabolism

Synthetic Accessibility: 3-Bromophenyl Isocyanate + Diethylamine Route vs. Alternative Urea-Forming Methodologies

The synthesis of 3-(3-Bromo-phenyl)-1,1-diethyl-urea proceeds via reaction of 3-bromophenyl isocyanate with diethylamine under controlled conditions [1]. This straightforward two-component coupling contrasts with alternative synthetic routes to related phenylureas that may require multi-step sequences involving carbamoyl chloride intermediates, phosgene equivalents, or palladium-catalyzed coupling [2]. The commercial availability of both starting materials (3-bromophenyl isocyanate and diethylamine) supports rapid procurement and synthesis without specialized reagent handling. For comparison, the synthesis of the structurally related 3-(4-bromophenyl)-1,1-diethylurea uses 4-bromoaniline with diethyl carbonate in the presence of sodium hydride, a different route requiring stronger base and higher temperatures [3]. The isocyanate route to the 3-bromo isomer offers a milder, operationally simpler alternative for laboratory-scale preparation.

Synthetic Chemistry Building Block Route Scouting

Recommended Application Scenarios for 3-(3-Bromo-phenyl)-1,1-diethyl-urea (CAS 81106-51-6)


CCR-3 Chemokine Receptor Antagonist Medicinal Chemistry Programs

Researchers developing selective CCR-3 receptor antagonists for asthma, allergic rhinitis, or eosinophilic esophagitis should procure the 3-bromo isomer specifically, as the 3-bromophenyl urea substructure is explicitly claimed in US Patent 6,875,884 [1]. The meta-bromo substitution pattern is pharmacophorically distinct from para-bromo and ortho-bromo isomers, all of which are separately enumerated in the patent claims. Use the 98% purity grade (Leyan) for biological assay work to minimize impurity interference. For SAR expansion, this compound serves as a key building block for further urea N-functionalization.

Positional Isomer Selectivity Profiling in CYP450 Drug-Drug Interaction Studies

Given the class-level evidence that 3-bromo phenyl urea analogs exhibit distinct CYP3A4/CYP3A5 inhibitory profiles compared to 3-chloro and 4-bromo analogs [2], this compound is suitable for inclusion in a panel of positional isomers for systematic CYP inhibition screening. Researchers investigating the role of halogen substitution position on CYP3A isoform selectivity should use this meta-bromo isomer alongside the 4-bromo isomer (CAS 25434-09-7) and the 3-chloro analog to generate comparative IC50 data. The compound's computed XLogP of 3.1 and TPSA of 32.3 Ų place it within acceptable drug-like property space for in vitro ADME assays.

Synthetic Intermediate for Cross-Coupling-Based Library Synthesis

The aryl bromide functionality at the meta position enables further diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira). The diethyl urea moiety remains stable under typical cross-coupling conditions. Procurement of the 95% purity grade (AKSci or Bidepharm) is sufficient for use as a synthetic intermediate, with Bidepharm providing batch-specific QC data (NMR, HPLC, GC) to confirm identity before use in library production.

Herbicide Discovery: Comparative Structure-Activity Relationship Studies

While the 4-bromo isomer has established herbicidal activity via photosynthesis inhibition , the 3-bromo isomer remains comparatively uncharacterized in agrochemical contexts. Researchers exploring halogen-substituted phenylureas as herbicide candidates should include this meta-bromo variant in screening panels to determine whether the positional shift alters phytotoxicity, crop selectivity, or environmental degradation profiles. The photochemical behavior of phenylurea herbicides is known to be highly dependent on ring substitution pattern [3].

Quote Request

Request a Quote for 3-(3-Bromo-phenyl)-1,1-diethyl-urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.